molecular formula C11H12Cl2O3 B3365597 Ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate CAS No. 1249380-24-2

Ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate

Cat. No. B3365597
CAS RN: 1249380-24-2
M. Wt: 263.11 g/mol
InChI Key: XBUGBVJVSFWXPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine involves a structure-activity relationship analysis . Additionally, the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often used in the synthesis of compounds involving organoboron reagents .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as single-crystal X-ray diffraction . This technique allows for the determination of the atomic and molecular structure of a crystal, from which one can infer bond lengths and angles, and the chemical composition.


Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation . Additionally, esters can undergo condensation reactions called Claisen Condensations .

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate is involved in various synthesis and chemical transformation studies, demonstrating its versatility in organic synthesis. For instance, it has been used in the efficient and regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, showcasing a significant reduction in reaction times and high yields, which is supported by crystallographic data (Machado et al., 2011). Additionally, the enzymatic hydrolysis of a similar compound, ethyl-3-hydroxy-3-phenylpropanoate, using ultrasound bath and various enzymes, highlighted the application of ultrasound to decrease reaction times without significantly altering the yield or enantiomeric excess of reaction products (Ribeiro et al., 2001).

Enzymatic Resolution and Biocatalysis

The compound's potential in enzymatic resolution and biocatalysis is also notable. A study on the deracemisation of aromatic β-hydroxy esters using immobilised whole cells of Candida parapsilosis ATCC 7330 achieved the (S)-enantiomer in high enantiomeric excess and good yield, underlining the compound's relevance in producing chiral drugs with high purity (Padhi & Chadha, 2005).

Chemical and Optical Purity

Research on the chemical and optical purity of related compounds, such as ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate, has provided insights into the development of practical bulk processes for important intermediates. This research has led to observations on differences in physical properties of diastereomers, facilitating the separation and purification of these compounds for industrial scale application, highlighting the critical role of this compound and its derivatives in the development of pharmaceuticals (Mukarram et al., 2011).

Photochromic and Photoreactive Compounds

The compound's derivatives have been explored for their photochromic properties, as evidenced by studies on the aerobic dimerization of ethyl 4-thienyl-3-ketobutanoate, which leads to photochromic diarylethene. This research indicates the potential of this compound derivatives for creating photoactive compounds with desired properties and functions, marking an innovative application in materials science (Lvov et al., 2017).

Safety and Hazards

Safety data sheets provide information about the potential hazards of similar compounds, including physical, health, and environmental hazards, protective measures, and safety precautions for handling, storing, and transporting the chemical .

Future Directions

Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . Further development and increased utilization of biocatalysis for production of drugs with emphasis on green chemistry can be expected .

properties

IUPAC Name

ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10,14H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUGBVJVSFWXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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